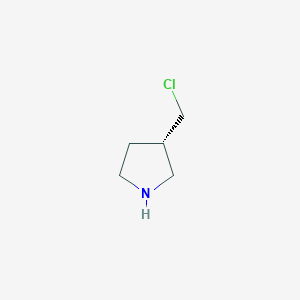

(S)-3-(Chloromethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(chloromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZOZPKSATVTCW-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301757 | |

| Record name | (3S)-3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-91-4 | |

| Record name | (3S)-3-(Chloromethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Chloromethyl Pyrrolidine and Its Stereoisomers

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are powerful tools for the synthesis of the pyrrolidine ring system, often establishing key stereocenters in the process. These methods involve the formation of a carbon-nitrogen bond from a linear precursor.

The Hofmann–Löffler reaction, and its subsequent modifications, provides a classic yet effective method for the synthesis of pyrrolidines through a radical-mediated process. wikipedia.orgambeed.com The reaction involves the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid. wikipedia.orgyoutube.com This generates a nitrogen-centered radical cation which then intramolecularly abstracts a hydrogen atom, typically from the δ-position, to form a carbon-centered radical. wikipedia.orgnih.gov Subsequent steps lead to the formation of the pyrrolidine ring. wikipedia.org

The generally accepted mechanism begins with the protonation of the N-haloamine, followed by homolytic cleavage of the nitrogen-halogen bond to generate the key nitrogen-centered radical cation. wikipedia.orgnih.gov A crucial step for pyrrolidine formation is the intramolecular 1,5-hydrogen atom transfer (1,5-HAT). youtube.comrsc.org The resulting carbon radical then abstracts a halogen atom from another N-haloamine molecule, propagating the radical chain and forming a δ-haloamine, which cyclizes upon treatment with a base to yield the pyrrolidine. youtube.com

Modern variations of the Hofmann–Löffler–Freytag reaction have been developed to overcome the harsh acidic conditions of the original protocol. These include the Suarez modification, which utilizes N-iodoamides generated in situ under neutral conditions, making the reaction compatible with more sensitive substrates. youtube.comnih.gov Another variation employs sulfonamides in the presence of persulfates and metal salts to achieve intramolecular C-H functionalization under neutral conditions. wikipedia.org Enantioselective versions of this reaction have also been developed, utilizing chiral catalysts to control the stereochemistry of the newly formed chiral center. nih.gov For instance, a copper-catalyzed enantioselective Hofmann-Löffler-Freytag reaction of oximes has been reported to produce enantioenriched pyrrolines, which can be subsequently reduced to chiral pyrrolidines. nih.gov

Table 1: Key Features of the Hofmann-Löffler Reaction and its Variants

| Feature | Classic Hofmann-Löffler | Suarez Modification | Sulfonamide Variant | Enantioselective Variant |

| Precursor | N-haloamine | N-iodoamide (in situ) | Sulfonamide | Oxime |

| Conditions | Strong acid, heat/light | Neutral, photochemical | Neutral, persulfates, metal salts | Chiral copper catalyst |

| Key Intermediate | Nitrogen-centered radical cation | Nitrogen-centered radical | Nitrogen-centered radical | Iminyl radical |

| Advantages | Direct C-H functionalization | Milder, broader substrate scope | Neutral conditions | High enantioselectivity |

| Limitations | Harsh conditions | Use of iodine reagents | Requires specific reagents | Substrate-dependent |

A powerful strategy for the asymmetric synthesis of substituted pyrrolidines involves the use of tin-lithium exchange followed by intramolecular cyclization. acs.orgnih.gov This method allows for the creation of highly enantiomerically enriched pyrrolidines from readily available starting materials. acs.orgnih.gov The key to this approach is the generation of a configurationally stable α-aminoorganolithium species, which then undergoes a stereoselective cyclization.

The general approach begins with the stereoselective deprotonation of an N-protected β-aminoalkyl carbamate (B1207046) using a chiral base, such as s-butyllithium/(-)-sparteine, to form an enantioenriched organostannane. acs.org This organostannane serves as a stable carbanion equivalent. Treatment with an alkyllithium reagent, such as n-butyllithium, initiates a tin-lithium exchange, generating a chiral α-lithio carbamate. acs.orgnih.gov This intermediate then undergoes a stereoselective intramolecular carbolithiation, or cyclization, to furnish the desired substituted pyrrolidine with high diastereomeric and enantiomeric purity. acs.org The stereochemistry of the cyclization is believed to proceed with retention of configuration at the carbanionic center. acs.org

This methodology has been successfully applied to the synthesis of enantiomerically enriched 3-hydroxypyrrolidines. acs.orgnih.gov The versatility of the enantioenriched organostannane intermediate suggests its potential for the synthesis of a broader range of chiral pyrrolidines and other chiral amines. acs.org

Table 2: Synthesis of Chiral 3-Hydroxypyrrolidines via Tin-Lithium Exchange and Cyclization

| Step | Reagents and Conditions | Purpose | Outcome |

| 1. Deprotonation | s-Butyllithium/(-)-sparteine | Stereoselective deprotonation | Enantioenriched organostannane |

| 2. Transmetallation | n-Butyllithium | Tin-lithium exchange | Chiral α-lithio carbamate |

| 3. Cyclization | Intramolecular reaction | Stereoselective carbolithiation | Highly enantiomerically enriched 3-hydroxypyrrolidine |

The direct functionalization of unactivated C(sp³)–H bonds represents a highly atom- and step-economical approach to the synthesis of pyrrolidines. nih.govescholarship.org Palladium-catalyzed intramolecular amination has emerged as a robust method for the construction of the pyrrolidine ring from readily accessible amine precursors. acs.orgorganic-chemistry.org These reactions typically employ a directing group, such as picolinamide (B142947) (PA), to facilitate the activation of a specific C-H bond. organic-chemistry.org

In this strategy, a picolinamide-protected amine substrate undergoes cyclization via a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The reaction activates δ-C(sp³)–H bonds to form the five-membered pyrrolidine ring with predictable selectivity. acs.orgorganic-chemistry.org These methods are advantageous due to their use of relatively low catalyst loadings, inexpensive reagents, and convenient operating conditions. acs.orgorganic-chemistry.org The reaction has been successfully applied to synthesize a variety of pyrrolidine compounds, including complex polycyclic nitrogen-containing heterocycles. acs.org

More recently, biocatalytic approaches have been developed for the intramolecular amination of C(sp³)–H bonds. nih.govescholarship.orgresearchgate.netacs.org Engineered cytochrome P450 enzymes, specifically P411 variants, have been shown to catalyze the insertion of alkyl nitrenes, generated from organic azides, into C(sp³)–H bonds to construct chiral pyrrolidine derivatives. nih.govescholarship.orgacs.org This enzymatic platform offers good to excellent enantioselectivity and catalytic efficiency. nih.govacs.org These biocatalytic methods represent a significant advancement, providing a green and highly selective alternative to traditional transition-metal-catalyzed processes. researchgate.net

Table 3: Comparison of Palladium-Catalyzed and Biocatalytic Intramolecular C-H Amination

| Feature | Palladium-Catalyzed Amination | Biocatalytic Amination |

| Catalyst | Palladium complex | Engineered Cytochrome P450 (e.g., P411 variants) |

| Substrate | Picolinamide-protected amine | Organic azide (B81097) |

| Key Process | Pd(II)/Pd(IV) catalytic cycle | Enzyme-catalyzed nitrene insertion |

| Selectivity | Predictable, directed by protecting group | High enantioselectivity |

| Conditions | Often requires elevated temperatures | Mild, aqueous conditions |

| Advantages | Broad substrate scope, predictable selectivity | High enantioselectivity, environmentally friendly |

The Schmidt reaction, which involves the reaction of an azide with a carbonyl compound or other electrophile under acidic conditions, can be adapted for the synthesis of cyclic amines like pyrrolidines. wikipedia.orgorganic-chemistry.org The intramolecular version of the Schmidt reaction is particularly useful for constructing nitrogen-containing heterocycles. chimia.chlibretexts.org

In the context of pyrrolidine synthesis, a common strategy involves the intramolecular reaction of ω-azido carboxylic acids. organic-chemistry.org Treatment of a 2-substituted ω-azido carboxylic acid with triflic anhydride (B1165640) (Tf₂O) can promote an intramolecular Schmidt reaction to yield 2-substituted pyrrolidines. organic-chemistry.org The reaction proceeds through the formation of an acylium ion, which is then attacked by the terminal nitrogen of the azide. Subsequent rearrangement with the expulsion of dinitrogen and intramolecular trapping leads to the cyclic product. wikipedia.org

Another approach involves the Lewis acid-mediated reaction of alkyl azides with ketones. organic-chemistry.org The intramolecular trapping of intermediates generated in a Schmidt rearrangement of carboxylic acid chlorides with alkyl azides can also afford pyrrolidine derivatives. thieme-connect.com The choice of substrate and reaction conditions can influence the selectivity between the formation of pyrrolidines and pyrrolidinones. thieme-connect.com While the intermolecular Schmidt reaction can be limited by poor selectivity, the intramolecular variant provides a powerful tool for the synthesis of complex cyclic amines. libretexts.org

Intermolecular Coupling and Cycloaddition Reactions

Intermolecular reactions provide convergent pathways to substituted pyrrolidines by combining two or more simpler fragments. Among these, [3+2] cycloaddition reactions are particularly powerful for the rapid assembly of the five-membered pyrrolidine ring with the simultaneous creation of multiple stereocenters.

The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a cornerstone of pyrrolidine synthesis. acs.orgnih.gov Azomethine ylides, often generated in situ, react with a variety of dipolarophiles to yield highly substituted pyrrolidines. nih.gov The use of chiral auxiliaries or catalysts can render these cycloadditions highly diastereoselective and enantioselective. acs.orgcapes.gov.br For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, produces densely substituted pyrrolidines with up to four stereogenic centers with excellent regio- and diastereoselectivity. acs.org The stereochemical outcome is directed by the chiral sulfinyl group. acs.org

Palladium-catalyzed intermolecular hydroarylation of pyrrolines has also been developed as a method to access 3-substituted pyrrolidines. nih.govchemrxiv.org This process involves the addition of an aryl group and a hydrogen atom across the double bond of an N-alkyl or N-acyl pyrroline. The reaction demonstrates broad substrate scope and can be used to directly synthesize drug-like molecules from readily available precursors. nih.gov The choice between hydroarylation and the more common Heck-type arylation products can be controlled by the nature of the nitrogen substituent on the pyrroline. nih.gov

Table 4: Overview of Intermolecular Routes to Substituted Pyrrolidines

| Reaction Type | Key Reactants | Catalyst/Promoter | Key Features |

| [3+2] Cycloaddition | Azomethine ylide, alkene | Often metal-based (e.g., Ag₂CO₃) or organocatalysts | Rapid construction of the pyrrolidine ring; potential for high stereocontrol. |

| Palladium-Catalyzed Hydroarylation | Pyrroline, aryl halide | Palladium complex (e.g., PdCl₂) | Direct synthesis of 3-aryl pyrrolidines; good functional group tolerance. |

1,3-Dipolar Cycloadditions (e.g., Azomethine Ylides)

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile stands as one of the most powerful and atom-economical methods for constructing the pyrrolidine ring. amanote.com This approach allows for the creation of multiple stereocenters in a single, highly controlled step. nih.gov The versatility of this reaction is enhanced by the use of chiral metal complexes, which can effectively control the enantioselectivity of the cycloaddition. nih.gov

Azomethine ylides, often generated in situ, are key intermediates in these transformations. researchgate.net The reaction of these ylides with various alkenes provides access to a wide range of substituted pyrrolidines. nih.gov The stereochemical outcome of the reaction can be directed by using either a chiral dipolarophile or a chiral catalyst. researchgate.net For instance, the use of silver(I) or copper(I) catalysts in conjunction with chiral ligands has been shown to produce either the exo or endo cycloadducts with high stereoselectivity. amanote.com

A notable application is the Lewis acid-catalyzed enantioselective synthesis of 3,3'-pyrrolidinyl spirooxindoles, achieved through the 1,3-dipolar cycloaddition of an azomethine ylide with an alkylidene oxindole. nih.gov This method highlights the ability to generate complex, polycyclic structures with high enantiomeric excess. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Ligand | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|

| Azomethine ylide (from iminoester) | Alkylidene oxindole | Cu(I)/Chiral Ligand | 3,3'-Pyrrolidinyl spirooxindole | up to 90% ee | nih.gov |

| Azomethine ylide (from iminoester) | 1-Azadiene | Ag2CO3 | Densely substituted pyrrolidine | Good to excellent dr | researchgate.net |

| Azomethine ylide | Vinylarene | Cu(I) or Ag(I) | 4-Aryl proline derivative | High stereoselectivity | amanote.com |

Multicomponent Reactions for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecular architectures, such as polysubstituted pyrrolidines, in a single synthetic operation. These reactions are characterized by their high atom economy and ability to construct multiple stereogenic centers simultaneously. documentsdelivered.com

A prominent example is the asymmetric multicomponent reaction involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. This one-pot procedure, catalyzed by titanium tetrachloride (TiCl4), affords highly substituted pyrrolidine derivatives with excellent diastereoselectivity. documentsdelivered.com The reaction demonstrates the power of MCRs to rapidly generate molecular complexity from simple starting materials.

Furthermore, the use of rare-earth metal salts, such as scandium triflate (Sc(OTf)3), has enabled the highly diastereoselective multicomponent synthesis of spirocyclopropyl oxindoles. youtube.com This method proceeds with high yields and excellent control over the formation of a specific trans isomer. youtube.com

Table 2: Examples of Multicomponent Reactions for Pyrrolidine Scaffold Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|---|---|

| Optically active phenyldihydrofuran | N-Tosyl imino ester | Allyltrimethylsilane | TiCl4 | Highly substituted pyrrolidine | Single diastereomer | documentsdelivered.com |

| Isatin (B1672199) | Pyridinium ylide precursor | Malononitrile | Sc(OTf)3 | Spirocyclopropyl oxindole | ≤94:6:0:0 | youtube.com |

Metal-Catalyzed Ring Formation and Functionalization

Rhodium-Catalyzed Arylation

While rhodium-catalyzed arylation is a powerful tool for functionalizing existing heterocyclic rings, its application in the primary formation of the pyrrolidine ring often proceeds via mechanisms other than direct arylation of a C-H bond during cyclization. A key rhodium-catalyzed ring-forming reaction is intramolecular hydroamination. The first enantioselective rhodium-catalyzed intramolecular hydroamination of unactivated terminal alkenes provides a route to various enantioenriched 2-methylpyrrolidines with enantioselectivities up to 91%. nih.govmit.edu This reaction utilizes a rhodium catalyst with a binaphthyl-based electron-rich phosphine (B1218219) ligand. nih.gov

Another relevant rhodium-catalyzed transformation is the formal [3+2] cycloaddition. For instance, α-imino rhodium carbenoids, generated from 1-sulfonyl-1,2,3-triazoles, undergo a [3+2] cycloaddition with ketene (B1206846) silyl (B83357) acetals to produce 3-pyrrolin-2-ones, which are valuable biological scaffolds. nih.gov Similarly, a novel [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, catalyzed by rhodium(II), provides an efficient synthesis of polysubstituted 3-aminopyrrole derivatives. acs.org

Table 3: Examples of Rhodium-Catalyzed Pyrrolidine Ring Formation

| Substrate | Catalyst/Ligand | Reaction Type | Product | Yield / Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|

| N-Benzyl-2,2-diphenyl-4-pentenamine | [Rh(cod)Cl]2 / Chiral Phosphine | Intramolecular Hydroamination | 1-Benzyl-2-methyl-4,4-diphenylpyrrolidine | up to 91% ee | nih.govmit.edu |

| 1-Sulfonyl-1,2,3-triazole and Ketene Silyl Acetal | Rhodium(II) catalyst | [3+2] Cycloaddition | 3-Pyrrolin-2-one | Broad substrate scope | nih.gov |

| N-Sulfonyl-1,2,3-triazole and Isoxazole | Rhodium(II) catalyst | Formal [3+2] Cycloaddition | Polysubstituted 3-aminopyrrole | Efficient synthesis | acs.org |

Copper-Catalyzed Intramolecular Amination

Copper-catalyzed intramolecular amination of C-H bonds has emerged as a robust method for the synthesis of pyrrolidines. This approach can be applied to both activated and unactivated C-H bonds, offering a high degree of regioselectivity.

One strategy involves the copper(I)/phosphoric acid-catalyzed intramolecular radical amination of tertiary C(sp3)-H bonds in N-chlorosulfonamides. This method provides access to pyrrolidines bearing an α-quaternary stereocenter in good to excellent yields. nih.gov The reaction proceeds through an intramolecular 1,5-hydrogen atom transfer followed by C-N bond formation. nih.gov Importantly, an enantioselective version of this reaction has been developed using a chiral phosphoric acid, affording chiral products with significant enantiomeric excess. nih.gov

Another powerful method is the copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins. This reaction allows for the synthesis of N-functionalized pyrrolidines from N-arylsulfonyl-2-allylanilines. mit.edu The use of copper(II) neodecanoate has been shown to be particularly effective, and high levels of diastereoselectivity are observed in the formation of 2,5-disubstituted pyrrolidines, with a predominance of the cis isomer. mit.edu

Table 4: Examples of Copper-Catalyzed Intramolecular Amination for Pyrrolidine Synthesis

| Substrate | Catalyst System | Product | Yield / Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|

| N-Chlorosulfonamide with tertiary C(sp3)-H | Cu(I) / Phosphoric Acid | α-Quaternary pyrrolidine | up to 94% yield | nih.gov |

| N-Chlorosulfonamide with tertiary C(sp3)-H | Cu(I) / Chiral Phosphoric Acid | Chiral α-quaternary pyrrolidine | up to 81% ee | nih.gov |

| N-Arylsulfonyl-2-allylaniline | Copper(II) neodecanoate | 2,5-cis-Disubstituted pyrrolidine | High diastereoselectivity | mit.edu |

| N-Fluoro amide | [TpiPr2Cu(NCMe)] | Pyrrolidine | Quantitative yield (NMR) | nih.gov |

Ruthenium-Catalyzed Ring-Closing Enyne Metathesis

Ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) is a versatile and atom-economical reaction for the construction of carbo- and heterocyclic systems containing a 1,3-diene moiety. nih.gov This methodology has been successfully applied to the synthesis of a variety of pyrrolidine derivatives. The reaction is typically catalyzed by well-defined ruthenium carbene complexes, such as the Grubbs catalysts. documentsdelivered.com

An efficient synthesis of chiral pyrrolidine derivatives has been developed from enyne substrates containing a basic or nucleophilic nitrogen atom. nih.govacs.org The reaction proceeds smoothly under mild conditions and does not require the presence of ethylene (B1197577) gas. nih.govacs.org This method allows for the direct preparation of functionalized pyrrolidines in very good yields. nih.govacs.org

The scope of RCEYM extends to the synthesis of more complex fused-ring systems. For example, the ring-opening metathesis/ring-closing metathesis (ROM-RCM) of a cyclopentene-yne using a Grubbs catalyst affords a pyrrolidine derivative that can be further elaborated into a pyrrolizidine (B1209537) alkaloid core. documentsdelivered.com

Table 5: Examples of Ruthenium-Catalyzed Ring-Closing Enyne Metathesis for Pyrrolidine Synthesis

| Substrate | Catalyst | Product | Yield | Ref |

|---|---|---|---|---|

| Enyne with N-nucleophile | Grubbs Catalyst (1st or 2nd gen) | Chiral pyrrolidine derivative | Very good yields | nih.govacs.org |

| Cyclopentene-yne | Grubbs Catalyst | Pyrrolidine derivative | Good yield | documentsdelivered.com |

| Azabicyclo[2.2.1]heptene-yne | Grubbs Catalyst (2nd gen) | Pyrrolizidine derivative | Good yield | documentsdelivered.com |

| Alkynyl B-anthranilamide | Grubbs-II catalyst | Functionalized azaborine skeleton | Good yields | nih.gov |

Iridium-Catalyzed N-Heterocyclization via Borrowing Hydrogen Annulation

Iridium-catalyzed N-heterocyclization, operating through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, represents an environmentally benign and highly efficient strategy for the synthesis of cyclic amines. This method typically involves the reaction of a primary amine with a diol, producing water as the only byproduct. nih.govnih.gov

A catalytic system based on a pentamethylcyclopentadienyl iridium (Cp*Ir) complex has been developed for the N-heterocyclization of primary amines with diols to furnish a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. nih.govnih.gov The reaction proceeds under relatively mild conditions, and its utility has been demonstrated in the asymmetric synthesis of (S)-2-phenylpiperidine. nih.gov

More recently, a chiral amine-derived iridacycle complex has been shown to catalyze a highly economical borrowing hydrogen annulation of simple racemic diols and primary amines. This provides a rapid route to a diverse range of enantioenriched pyrrolidines, including precursors to valuable pharmaceuticals. acs.org

Table 6: Examples of Iridium-Catalyzed N-Heterocyclization for Pyrrolidine Synthesis | Amine | Diol | Catalyst System | Product | Yield | Ref | |---|---|---|---|---| | Primary amine | 1,4-Butanediol | [Cp*IrCl2]2 / NaHCO3 | Pyrrolidine | Good to excellent | nih.govnih.gov | | Racemic diol and primary amine | Racemic diol | Chiral amine-derived iridacycle | Enantioenriched pyrrolidine | Not specified | acs.org | | N-Methylaniline | 1,3-Propanediol | IrCl3 / rac-BINAP | Tetrahydroquinoline | 73-83% | acs.org |

Alternative Cyclization Methods (e.g., Iodocyclization)

Beyond classical cyclization approaches, alternative methods like halocyclization offer distinct advantages in the synthesis of substituted pyrrolidines. Iodocyclization, in particular, has emerged as a powerful tool for the diastereoselective and stereoselective construction of the pyrrolidine core.

Research has demonstrated that the iodocyclization of homoallylamines can be finely tuned to selectively yield either azetidine (B1206935) or pyrrolidine derivatives. rsc.orgrsc.org A key factor in controlling the reaction outcome is the temperature. At room temperature (20 °C), the reaction favors the formation of 2-(iodomethyl)azetidine derivatives. However, by increasing the temperature to 50 °C, the reaction can be switched to produce functionalized 3-iodopyrrolidine (B174656) derivatives stereoselectively. rsc.orgrsc.org It has been proposed that the pyrrolidines are formed through a thermal isomerization of the initially formed azetidines. rsc.orgrsc.org This temperature-dependent selectivity provides a versatile entry to different heterocyclic systems from a common precursor.

Another effective iodocyclization strategy involves the use of unsaturated N-tosylamides. The cyclization can be promoted by the Oxone® oxidation of potassium iodide (KI), affording N-tosyl iodopyrrolidines in good yields. organic-chemistry.org This method provides a straightforward route to functionalized pyrrolidines from readily available starting materials.

The table below summarizes the conditions and outcomes of representative iodocyclization reactions for pyrrolidine synthesis.

| Starting Material | Reagents | Temperature | Product | Reference |

| Homoallylamine | I₂ | 50 °C | 3-Iodopyrrolidine derivative | rsc.orgrsc.org |

| Unsaturated N-tosylamide | KI, Oxone® | Not specified | N-Tosyl iodopyrrolidine | organic-chemistry.org |

Enantioselective Synthesis of (S)-3-(Chloromethyl)pyrrolidine Precursors and Analogues

The development of enantioselective methods is crucial for accessing specific stereoisomers of substituted pyrrolidines. Asymmetric catalysis and the use of chiral auxiliaries are the cornerstones of modern stereocontrolled synthesis in this area.

Asymmetric Catalysis in Pyrrolidine Construction

Asymmetric catalysis, particularly organocatalysis, has revolutionized the synthesis of chiral pyrrolidines. nih.govnih.govresearchgate.net These methods often employ small organic molecules as catalysts to induce enantioselectivity, offering an alternative to metal-based catalysts. nih.govresearchgate.net The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a prominent strategy for the stereoselective preparation of diverse spiropyrrolidine heterocycles. rsc.org

Chiral phosphoric acids (CPAs), derived from axially chiral scaffolds like 1,1'-bi-2-naphthol (B31242) (BINOL), have proven to be highly effective Brønsted acid catalysts in a variety of asymmetric transformations to construct pyrrolidine rings. researchgate.net For instance, CPAs have been successfully employed in the catalytic asymmetric three-component 1,3-dipolar cycloaddition of 3-amino oxindoles, aldehydes, and nitroolefins. rsc.org This reaction furnishes spiro[pyrrolidine-2,3'-oxindoles] in high yields with excellent diastereoselectivities and enantioselectivities under mild conditions. rsc.org The CPA catalyst is believed to activate and orient the azomethine ylide and the nitroolefin through a network of hydrogen bonds in the transition state. rsc.org

CPAs have also been utilized in the enantioselective aza-Friedel-Crafts reaction of pyrrolinone ketimines with phenolic compounds to construct functionalized pyrrolinone derivatives bearing a geminal diamine core with high yields and enantioselectivities. rsc.org Furthermore, an "clip-cycle" methodology has been developed for the asymmetric synthesis of 2,2- and 3,3-disubstituted pyrrolidines, where a CPA catalyzes the enantioselective intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine that has been "clipped" to a thioacrylate. nih.gov

The following table presents examples of chiral phosphoric acid-catalyzed reactions for the synthesis of pyrrolidine derivatives.

| Reaction Type | Reactants | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Three-component 1,3-dipolar cycloaddition | 3-Amino oxindole, aldehyde, nitroolefin | Chiral Phosphoric Acid | Spiro[pyrrolidine-2,3'-oxindole] | High | Excellent | rsc.org |

| Aza-Friedel-Crafts reaction | Pyrrolinone ketimine, phenol | Chiral Phosphoric Acid | Functionalized pyrrolinone | Up to 99% | Up to 99% | rsc.org |

| Intramolecular aza-Michael cyclization | Cbz-protected bis-homoallylic amine-thioacrylate | Chiral Phosphoric Acid | 2,2- or 3,3-disubstituted pyrrolidine | High | High | nih.gov |

Transition metal catalysis with chiral ligands also offers a powerful approach to enantiomerically enriched pyrrolidines. Chiral amine-derived iridacycle complexes have been shown to catalyze the "borrowing hydrogen" annulation of simple racemic diols and primary amines to directly afford chiral N-heterocycles, including a wide range of diversely substituted and enantioenriched pyrrolidines. organic-chemistry.org This method is highly atom-economical and provides rapid access to valuable pyrrolidine precursors. organic-chemistry.org

Stereocontrol via Chiral Auxiliaries and Ligands

The use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is a classic and reliable strategy for asymmetric synthesis. Similarly, chiral ligands that coordinate to a metal center can effectively induce enantioselectivity in catalytic reactions.

The diastereoselective 1,3-dipolar cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides represents a powerful method for the synthesis of densely substituted pyrrolidines with up to four stereogenic centers. acs.org The N-tert-butanesulfinylimine group acts as an effective chiral auxiliary, directing the stereochemical course of the cycloaddition. acs.org

1,1'-Bi-2-naphthol (BINOL) and its derivatives are privileged C₂-symmetric chiral ligands that have found widespread application in asymmetric catalysis. sigmaaldrich.comacs.org While BINOL itself can be used to form chiral phosphoric acids, it is also extensively used as a ligand in combination with various metal centers to catalyze a plethora of asymmetric reactions. sigmaaldrich.comacs.org

In the context of pyrrolidine synthesis, chiral diamines derived from L-proline, which contain a pyrrolidine ring, have been used as chiral ligands in the copper-catalyzed enantioselective oxidative coupling of 2-naphthols to produce BINOL derivatives. acs.org This highlights the synergistic relationship where pyrrolidine-containing ligands can be used to synthesize other important chiral molecules. The introduction of substituents at the 3,3'-positions of the BINOL scaffold with moieties like pyridyl groups has been shown to create highly selective ligands for reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov

The versatility of BINOL ligands is further demonstrated by the development of "vaulted" biaryl ligands like VAPOL and VANOL, which often provide superior yields and enantioselectivities compared to standard BINOL ligands in reactions such as asymmetric Diels-Alder reactions and aziridinations. sigmaaldrich.com

| Ligand | Metal | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Chiral diamine from L-proline | Cu | Oxidative coupling | 3-(Methoxycarbonyl)-2-naphthol | BINOL derivative | 78% | acs.org |

| 3,3'-di(2-pyridyl) BINOL | Zn | Addition | Benzaldehyde, Et₂Zn | Chiral secondary alcohol | High | nih.gov |

| VAPOL | Al | Diels-Alder | Acrolein, cyclopentadiene | exo-Cycloadduct | High | sigmaaldrich.com |

Asymmetric Deprotonation with Chiral Ligands

A powerful strategy for the enantioselective functionalization of pyrrolidines is the asymmetric deprotonation of an N-protected pyrrolidine, followed by quenching with an electrophile. This method typically utilizes an organolithium base in the presence of a chiral ligand. The most prominent example involves the deprotonation of N-Boc-pyrrolidine using sec-butyllithium (B1581126) (s-BuLi) complexed with the chiral diamine (-)-sparteine. researchgate.netnih.gov

The s-BuLi/(-)-sparteine pair effectively removes a proton from one of the enantiotopic C-H bonds at the C2 position of the pyrrolidine ring, creating a configurationally stable carbanion. rsc.org This enantioenriched organolithium intermediate can then react with an electrophile to yield a 2-substituted pyrrolidine with high enantiomeric excess. rsc.orgsigmaaldrich.com The reaction is highly dependent on the solvent and the nature of the electrophile. rsc.org

Due to the cost and limited availability of natural (-)-sparteine, and the inaccessibility of its "(+)"-enantiomer for accessing the opposite product enantiomer, significant research has been directed toward developing "sparteine surrogates". researchgate.netnih.govgoogle.com Cyclohexane-derived diamines have been identified as effective replacements, providing high enantioselectivity in the deprotonation of N-Boc-pyrrolidine, comparable to that achieved with sparteine (B1682161) itself. researchgate.netnih.govgoogle.com Studies have also explored the use of a two-ligand system, where a catalytic amount of the chiral ligand is used in conjunction with a stoichiometric amount of an achiral ligand, to improve efficiency and reduce cost. google.com

Kinetic Resolution Methodologies for Enantiopure Pyrrolidines

Kinetic resolution is a widely used technique to separate a racemic mixture of a chiral compound by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzyme-Mediated Kinetic Resolution (e.g., Lipases)

Biocatalytic methods, particularly those employing enzymes like lipases, offer a highly selective means for the kinetic resolution of racemic pyrrolidines under mild conditions. whiterose.ac.uk Lipases are hydrolases that can catalyze acylation, deacylation, or transesterification reactions enantioselectively in aqueous or organic media. mdpi.com

A common application is the resolution of racemic N-protected 3-hydroxypyrrolidines. For instance, the lipase-catalyzed acetylation of racemic N-Boc-3-hydroxypyrrolidine using an acyl donor can selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. In a study by Mochida et al., Amano lipase (B570770) P was used for the acetylation of (±)-N-Boc-3-hydroxypyrrolidine, achieving excellent enantioselectivity for both the produced (R)-acetate and the remaining (S)-alcohol. whiterose.ac.uk This strategy is valuable as both enantiomers of the 3-hydroxypyrrolidine precursor can be isolated in high optical purity.

The table below summarizes the results of a lipase-catalyzed resolution.

| Enzyme | Substrate | Reaction | Product 1 (Enantiomeric Excess) | Product 2 (Enantiomeric Excess) | Selectivity (E) |

| Amano Lipase P | (±)-N-Boc-3-hydroxypyrrolidine | Acetylation | (R)-N-Boc-3-acetoxypyrrolidine (>99% ee) | (S)-N-Boc-3-hydroxypyrrolidine (98% ee) | >200 |

| CAL-B | (±)-trans-N-Cbz-3-amino-4-acetoxypyrrolidine | Hydrolysis | (3R,4R)-alcohol (99% ee) | (3S,4S)-acetate (99% ee) | >200 |

Data compiled from studies on enzymatic resolutions of pyrrolidine derivatives. whiterose.ac.uk

Kinetic Resolution of Racemic Cyclization Precursors

An alternative to resolving the final heterocyclic product is to resolve the racemic acyclic precursor before the ring-forming step. This can be an efficient strategy, as it prevents the waste of reagents in the cyclization of the unwanted enantiomer.

One such approach employs transaminase (TA) enzymes for the kinetic resolution of ω-chloroamines. In a study, (R)- and (S)-selective transaminases were used to asymmetrically aminate ω-chloroketones. nih.gov The resulting enantiomerically enriched ω-chloroamine undergoes spontaneous intramolecular cyclization to form the corresponding chiral 2-substituted pyrrolidine. This cascade process effectively resolves the precursor, leading to an enantiopure final product. nih.gov

Another strategy is the dynamic kinetic resolution of an intermediate formed during the reaction. For example, in the asymmetric deprotonation of N-Boc-pyrrolidine, the resulting chiral organolithium intermediate can undergo cyclization faster than it racemizes, effectively trapping one enantiomer of the intermediate as the desired product. rsc.org

Stereoselective Introduction of the Chloromethyl Moiety

The direct and stereoselective introduction of a chloromethyl group (-CH₂Cl) at the C-3 position of the pyrrolidine ring is a critical transformation for the synthesis of the target compound. This is most practically achieved through the functional group manipulation of a chiral precursor that already possesses the correct stereochemistry at the C-3 position.

A common and effective strategy involves the conversion of a C-3 hydroxymethyl group. The synthesis begins with a suitable enantiopure starting material, such as (S)-N-Boc-pyrrolidin-3-ylmethanol. The primary alcohol of this precursor can then be converted into a chloride. Standard chlorinating agents for this transformation include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Alternatively, the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), is a mild and effective method for this conversion. Since the reaction occurs at the hydroxymethyl group and does not directly involve the chiral center at C-3, the stereochemical integrity of the pyrrolidine ring is typically maintained throughout the process. Careful selection of reaction conditions is necessary to avoid side reactions and ensure a high yield of the desired (S)-3-(chloromethyl)pyrrolidine derivative.

Enantioselective Nitrile Anion Cyclization

A highly efficient method for constructing substituted pyrrolidines involves the intramolecular cyclization of a nitrile anion. organic-chemistry.orggoogle.comsigmaaldrich.com This strategy allows for the concomitant formation of the pyrrolidine ring and the establishment of multiple stereocenters with a high degree of control. whiterose.ac.ukorganic-chemistry.org

The synthesis starts with the preparation of an acyclic precursor containing a nitrile group and a suitable leaving group. For example, a substrate can be prepared via a conjugate addition of a chiral amino alcohol to acrylonitrile. organic-chemistry.orgsigmaaldrich.com The key step is the intramolecular S_N2 displacement of a leaving group by the carbanion generated adjacent to the nitrile group. organic-chemistry.org The choice of base and an activating group for the nitrile is crucial for the success of the cyclization. Lithium hexamethyldisilazide (LiHMDS) has been shown to be an effective base, while diethyl chlorophosphate can serve as an optimal activating group. whiterose.ac.ukorganic-chemistry.orggoogle.com This 5-exo-tet cyclization proceeds with high yield (>95%) and excellent enantiomeric excess (94–99% ee), providing a practical route to enantiomerically pure, polysubstituted pyrrolidines. organic-chemistry.orggoogle.comsigmaaldrich.com

Specific Synthetic Routes to 3-(Chloromethyl)pyrrolidine Derivatives

Synthesizing a specific enantiomer of a 3-substituted pyrrolidine like (S)-3-(chloromethyl)pyrrolidine requires a multi-step sequence that establishes the key stereocenter early and carries it through the synthesis. A plausible and efficient route can be designed starting from readily available chiral precursors, such as those derived from the chiral pool or obtained through asymmetric catalysis.

One representative synthetic pathway begins with (R)-N-Boc-3-hydroxypyrrolidine, which is commercially available or can be prepared via methods like the reduction of (R)-4-chloro-3-hydroxybutyronitrile. google.com The synthesis would proceed as follows:

Mesylation/Tosylation: The hydroxyl group of (R)-N-Boc-3-hydroxypyrrolidine is converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. This step proceeds with retention of the (R) configuration. google.com

Nucleophilic Substitution with Cyanide: The resulting sulfonate ester is then treated with a cyanide salt, such as sodium cyanide (NaCN). The cyanide anion displaces the leaving group via an S_N2 reaction, which proceeds with inversion of configuration at the C-3 center. This key step transforms the (R)-configured precursor into an (S)-configured 3-cyanopyrrolidine derivative.

Reduction of Nitrile to Alcohol: The nitrile group is then converted to a hydroxymethyl group. This can be achieved in a two-step sequence: first, hydrolysis of the nitrile to a carboxylic acid, followed by reduction of the carboxylic acid (e.g., using borane (B79455) or LiAlH₄) to the primary alcohol, (S)-N-Boc-pyrrolidin-3-ylmethanol.

Chlorination: As described in section 2.2.4, the primary alcohol is then chlorinated using a reagent like thionyl chloride or the Appel reaction (PPh₃/CCl₄) to yield (S)-N-Boc-3-(chloromethyl)pyrrolidine.

Deprotection: Finally, the Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to afford the final product, (S)-3-(chloromethyl)pyrrolidine, as a salt.

This route highlights the power of using stereospecific reactions (like S_N2 inversion) to control the absolute stereochemistry of the final product, starting from a known chiral building block.

Chloromethylation of Pyrrolidine Precursors

Chloromethylation provides a direct route to introduce the chloromethyl group. This can be conceptually approached through reactions involving formaldehyde (B43269) and a source of hydrogen chloride, or by the conversion of a hydroxymethyl group using a chlorinating agent like thionyl chloride.

Utilizing Formaldehyde and Hydrochloric Acid

The direct introduction of a chloromethyl group onto a substrate using formaldehyde and hydrogen chloride is known as the Blanc chloromethylation. wikipedia.orglibretexts.org This reaction is a type of electrophilic substitution typically carried out on aromatic rings under acidic conditions with a Lewis acid catalyst, such as zinc chloride. wikipedia.orglibretexts.org The process involves the in-situ formation of a highly electrophilic species from formaldehyde, which is then attacked by the substrate. wikipedia.org The resulting hydroxymethyl derivative is subsequently converted to the corresponding chloride in the reaction medium. wikipedia.org

While highly effective for aromatic compounds like benzene (B151609) and its derivatives, the application of the Blanc chloromethylation to non-aromatic amines like pyrrolidine precursors is not well-documented in scientific literature. thieme-connect.de Highly activated systems, such as phenols and anilines, are generally unsuitable substrates as they tend to undergo uncontrolled further reactions. wikipedia.org However, an analogous reaction has been reported for thiols, where chloromethylation can be achieved with concentrated hydrochloric acid and formaldehyde, suggesting the potential for similar reactivity with other nucleophiles like amines. wikipedia.org

For a pyrrolidine precursor, the reaction would theoretically involve the hydroxymethylation of the nitrogen or an activated carbon, followed by conversion to the chloride. However, the reactivity of the pyrrolidine nitrogen and the potential for side reactions, such as the formation of hexahydro-1,3,5-triazines from the reaction of amines with formaldehyde, present significant challenges. wikipedia.org

Thionyl Chloride Mediated Chlorination

A more common and reliable method for synthesizing (S)-3-(Chloromethyl)pyrrolidine involves the chlorination of a corresponding alcohol precursor, namely (S)-3-(Hydroxymethyl)pyrrolidine or its N-protected derivatives. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, efficiently converting primary alcohols to alkyl chlorides.

The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by the chloride ion, either through an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism, yields the desired chloromethyl compound, with gaseous sulfur dioxide and hydrogen chloride as byproducts. To control the reaction and avoid unwanted side reactions with the pyrrolidine nitrogen, it is often necessary to use an N-protected starting material, such as N-Boc-(S)-3-(hydroxymethyl)pyrrolidine.

A typical procedure involves the slow addition of thionyl chloride to a solution of the alcohol in an inert solvent, such as toluene (B28343) or methylene (B1212753) chloride, often at reduced temperatures to control the reaction rate. chemicalbook.com The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol. chemicalbook.com The product, (S)-3-(Chloromethyl)pyrrolidine, is often isolated as its hydrochloride salt, which is a stable, crystalline solid. thieme-connect.de

Table 1: Thionyl Chloride Mediated Chlorination of Alcohols

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Pyridyl carbinol | Thionyl Chloride | Toluene | 23-35°C | 3-Chloromethylpyridine hydrochloride | High | chemicalbook.com |

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of amines, and it can be applied to the synthesis of the pyrrolidine ring itself. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com

Intramolecular reductive amination is a key strategy for constructing cyclic amines like pyrrolidines. This typically involves a precursor molecule containing both a carbonyl group (aldehyde or ketone) and an amine. For example, the reaction of a γ-amino aldehyde or γ-amino ketone can lead to the formation of a five-membered cyclic imine (or iminium ion), which is subsequently reduced to the pyrrolidine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity in reducing the iminium ion in the presence of the initial carbonyl group. youtube.com

Recent advancements have introduced catalytic systems for this transformation. For instance, switching between rhodium and ruthenium catalysts can dictate the outcome of reactions between amines and α-carbonylcyclopropanes, leading to either reductive amination products or pyrrolidine synthesis via ring expansion. acs.org Similarly, iridium-catalyzed reductive generation of azomethine ylides from amides and lactams offers a general route to highly functionalized pyrrolidines. acs.org

Despite the utility of reductive amination in forming the pyrrolidine core, its direct application to synthesize (S)-3-(Chloromethyl)pyrrolidine is not commonly reported. The presence of the reactive chloromethyl group might be incompatible with the reducing agents and reaction conditions typically used. The synthesis generally focuses on creating a stable pyrrolidine precursor, such as one with a hydroxymethyl or protected carboxyl group at the 3-position, which is then converted to the chloromethyl derivative in a subsequent step.

Protecting Group Strategies in Pyrrolidine Synthesis

The synthesis of complex molecules like (S)-3-(Chloromethyl)pyrrolidine often requires the use of protecting groups to mask reactive functional groups, particularly the secondary amine of the pyrrolidine ring. This prevents undesired side reactions and allows for selective transformations at other parts of the molecule. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its straightforward removal under mild acidic conditions (e.g., with trifluoroacetic acid). nih.gov

In the context of (S)-3-(Chloromethyl)pyrrolidine synthesis, the Boc group is typically introduced onto a precursor like (S)-3-pyrrolidinol. The synthesis of the key intermediate, N-Boc-(S)-3-hydroxypyrrolidine, is a common starting point. sigmaaldrich.com This protected alcohol can then be safely converted to the corresponding chloride. The Boc group's stability allows for reactions like chlorination with thionyl chloride to proceed at the hydroxymethyl group without affecting the pyrrolidine nitrogen.

Table 2: Synthesis and Application of Boc-Protected Pyrrolidines

| Reaction | Substrate | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| Protection | (S)-3-Hydroxypyrrolidine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | (S)-(+)-N-Boc-3-pyrrolidinol | Protects amine for subsequent reactions | google.com |

| α-Arylation | N-Boc-pyrrolidine | s-BuLi, (-)-sparteine, ZnCl₂, Ar-Br, Pd(OAc)₂ | 2-Aryl-N-Boc-pyrrolidines | Functionalization of the pyrrolidine ring | ambeed.com |

The Boc group is instrumental in many advanced synthetic transformations involving the pyrrolidine ring, such as enantioselective deprotonation and α-arylation to create 2-substituted pyrrolidines. ambeed.com

Benzyl (B1604629) Ester Protection

While the prompt refers to "Benzyl Ester Protection," in the context of amine-containing pyrrolidines, the benzyl group is more commonly used as a benzyl carbamate (Cbz or Z) or as a direct N-benzyl (Bn) group to protect the nitrogen atom.

N-Benzyl (Bn) Protection: A benzyl group can be attached directly to the pyrrolidine nitrogen. This is a robust protecting group, stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents. A common method for its introduction is the reaction of the pyrrolidine with benzyl bromide or benzyl chloride in the presence of a base. prepchem.com The N-benzyl group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). prepchem.com For example, N-benzyl-3-hydroxymethyl-pyrrolidine can be synthesized by the reduction of N-benzyl-2-pyrrolidone-3-carboxylic acid with a strong reducing agent like lithium aluminium hydride. This N-benzyl protected alcohol is a suitable precursor for chlorination.

Benzyloxycarbonyl (Cbz) Protection: The benzyloxycarbonyl (Cbz or Z) group is another prevalent amine protecting group. It is introduced using benzyl chloroformate (Cbz-Cl) and a base. Like the Boc group, the Cbz group is stable under various conditions but is most notably cleaved by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group. googleapis.com This allows for selective deprotection of different sites within a molecule.

Benzyl Ester Protection of Carboxylic Acids: If the pyrrolidine precursor contains a carboxylic acid function (e.g., proline), a benzyl ester can be used for its protection. Benzyl esters are formed by reacting the carboxylic acid with benzyl alcohol under acidic catalysis or with benzyl bromide. youtube.com They are also readily cleaved by hydrogenolysis, the same method used for removing N-benzyl and N-Cbz groups.

Table 3: Common Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| (S)-3-(Chloromethyl)pyrrolidine | - |

| Formaldehyde | Methanal |

| Hydrochloric acid | HCl |

| Thionyl chloride | SOCl₂ |

| tert-Butoxycarbonyl | Boc |

| Benzyl | Bn |

| Benzyloxycarbonyl | Cbz, Z |

| Pyrrolidine | Azolidine |

| (S)-3-(Hydroxymethyl)pyrrolidine | (S)-3-Pyrrolidinemethanol |

| N-Boc-(S)-3-(hydroxymethyl)pyrrolidine | tert-Butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

| N-Benzyl-3-hydroxymethyl-pyrrolidine | (1-Benzylpyrrolidin-3-yl)methanol |

| Di-tert-butyl dicarbonate | Boc anhydride, Boc₂O |

| Trifluoroacetic acid | TFA |

| Benzyl bromide | (Bromomethyl)benzene |

| Benzyl chloroformate | Cbz-Cl |

| Lithium aluminium hydride | LAH |

| Palladium on carbon | Pd/C |

| Zinc chloride | ZnCl₂ |

| Sodium cyanoborohydride | NaBH₃CN |

Green Chemistry Approaches in Pyrrolidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrolidine scaffolds to minimize environmental impact and enhance safety and efficiency. These approaches focus on the use of biocatalysts, renewable resources, safer solvents, and energy-efficient processes like flow chemistry.

Biocatalysis: Enzymes and engineered microorganisms offer a powerful tool for constructing chiral pyrrolidines with high selectivity under mild conditions.

Engineered Cytochromes: Directed evolution of cytochrome P411 enzymes has led to new biocatalysts capable of performing intramolecular C(sp³)–H amination. acs.orgnih.govcaltech.edu For instance, the variant P411-PYS-5149 can catalyze the formation of pyrrolidine derivatives from organic azides with high enantioselectivity (up to 99:1 enantiomeric ratio) and yields (up to 74%). acs.orgnih.gov This method represents a "new-to-nature" enzymatic reaction that forges the chiral N-heterocycle from simple azide precursors. nih.govcaltech.edu

Laccases: Laccase enzymes, such as Novozym 51003 from Myceliophthora thermophila, have been used for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org This biocatalytic approach involves the oxidation of catechols and subsequent 1,4-addition, leading to products in moderate to good yields (42–91%) under mild conditions. rsc.org

Green Solvents and Catalysts: Replacing hazardous organic solvents and catalysts is a cornerstone of green chemistry.

Aqueous Media: Research has demonstrated the feasibility of conducting highly enantioselective Michael addition reactions to form pyrrolidine derivatives in water. nih.gov The use of a recyclable fluorous (S)-pyrrolidine sulfonamide organocatalyst allows for high yields and enantioselectivity, with the catalyst being easily recovered and reused multiple times without significant loss of activity. nih.gov Similarly, catalyst-free domino reactions in an ethanol-water mixture at room temperature have been developed for the synthesis of complex spirooxindole-pyrrolidine compounds, offering high yields and eliminating the need for toxic solvents and chromatographic purification. rsc.org

Alternative Energy Sources: Ultrasound irradiation has been employed to promote the one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones. rsc.org This method, using citric acid as a green catalyst in ethanol, features a clean reaction profile, easy work-up, and short reaction times. rsc.org

Flow Chemistry: Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for pyrrolidine synthesis. acs.org Flow reactors provide enhanced control over reaction parameters, improve safety when handling hazardous intermediates, and facilitate scalability. acs.orgcam.ac.uk This technology has been successfully applied to synthesize trisubstituted drug-like pyrrolidines and can integrate multiple reaction and purification steps, for example, by linking different reactors and using immobilized scavengers to avoid time-consuming batch workups. acs.org

Table 1: Overview of Green Synthetic Approaches for Pyrrolidine Derivatives

| Methodology | Catalyst/System | Key Features | Yield / Selectivity | Reference |

|---|---|---|---|---|

| Biocatalytic C-H Amination | Engineered Cytochrome P411 variant (P411-PYS-5149) | Constructs chiral pyrrolidines from organic azides via intramolecular C-H insertion. | Up to 74% yield; up to 99:1 er. | acs.orgnih.gov |

| Biocatalytic Oxidation/Addition | Myceliophthora thermophila laccase | Stereoselective synthesis of pyrrolidine-2,3-diones under mild conditions. | 42–91% yield. | rsc.org |

| Domino Reaction in Green Solvent | Catalyst-free; EtOH–H₂O | One-pot, three-component synthesis of spirooxindole-pyrrolidines at room temperature. | High yields, no column chromatography needed. | rsc.org |

| Ultrasound-Assisted Synthesis | Citric Acid in Ethanol | Promotes one-pot multicomponent synthesis of 3-pyrrolin-2-ones. | Excellent yields, short reaction times. | rsc.org |

| Continuous Flow Synthesis | Microreactors with immobilized scavengers | Efficient synthesis of trisubstituted pyrrolidines; allows for telescoping of reaction steps. | High efficiency and scalability. | acs.org |

| Michael Addition in Water | Recyclable fluorous (S)-pyrrolidine sulfonamide | Highly enantioselective reaction; catalyst can be recovered and reused. | High yields and enantioselectivity. | nih.gov |

Process Optimization and Scale-Up Considerations in (S)-3-(Chloromethyl)pyrrolidine Synthesis

The industrial production of (S)-3-(Chloromethyl)pyrrolidine and its analogs requires robust and scalable synthetic routes. Process optimization focuses on improving yield, purity, cost-effectiveness, and safety, while addressing the challenges of transitioning from lab-scale batches to large-scale manufacturing.

Optimization of Reaction Conditions: A critical aspect of scaling up is the careful optimization of each synthetic step. For the synthesis of related spirocyclic pyrrolidines, a known literature method was significantly improved for multigram preparation. nih.gov This involved:

Catalyst and Solvent Modification: Replacing a less common catalyst like HBF₄·Et₂O with the more readily available and scale-up-friendly BF₃·Et₂O. nih.gov Changing the solvent and lowering the reaction temperature resulted in a substantial yield increase (from 56% to 74%), which was maintained at a 100-gram scale. nih.gov

Reagent Stoichiometry: In a synthetic route toward (S)-3-aminopyrrolidine dihydrochloride, a precursor for related structures, the molar amounts of reagents like di-tert-butyl dicarbonate and methanesulfonyl chloride are carefully controlled (1-1.5 equivalents) to maximize conversion and minimize side products. google.com

Continuous Flow Manufacturing: Flow chemistry offers significant advantages for the scale-up of pyrrolidine synthesis. rsc.orgresearchgate.net

Scalability and Throughput: A continuous flow protocol for establishing an α-chiral pyrrolidine library demonstrated high yields (up to 87%) and superior diastereocontrol within a residence time of only 150 seconds. rsc.org This methodology was successfully applied to the gram-scale preparation of an intermediate for the drug Aticaprant, and a self-designed microfluidic reactor achieved a throughput of 7.45 g/h, highlighting its potential for large-scale industrial applications. rsc.org

Safety and Control: Flow reactors enable precise control over temperature and mixing, which is crucial for exothermic or fast reactions. This technology was used for the kilogram-scale photochemical synthesis of 2,4-methanopyrrolidines, demonstrating its robustness for large-quantity production. researchgate.netacs.org

Route Selection and Process Development: The choice of synthetic route is paramount for successful scale-up. For complex pyrrolidines, multiple synthetic approaches are often evaluated. In the development of scalable routes to spirocyclic pyrrolidines, a method based on the Petasis reaction followed by hydroboration-oxidation was found to have the largest scope and was most suitable for substrates with sensitive functional groups. nih.gov The development process also involves optimizing work-up and purification procedures. For instance, in the synthesis of an insecticide candidate, process optimization focused on developing a highly selective monosulfonylation reaction that avoided pyridine (B92270) as a solvent and increased the yield from 68% to 98%, enabling the preparation of over 60 grams of the final product with high purity. nih.gov

Table 2: Examples of Process Optimization and Scale-Up for Pyrrolidine Derivatives

| Compound Type | Scale | Key Optimization/Technology | Outcome | Reference |

|---|---|---|---|---|

| Spirocyclic α,α-disubstituted pyrrolidines | Up to 100 g | Changed catalyst from HBF₄·Et₂O to BF₃·Et₂O; optimized solvent and temperature. | Yield increased from 56% to 74%; maintained on scale-up. | nih.gov |

| α-Chiral Pyrrolidine Library | Gram-scale | Continuous flow protocol using a microfluidic reactor. | High yields (up to 87%) with a throughput of 7.45 g/h. | rsc.org |

| 2,4-Methanopyrrolidines | Kilogram-scale | Photochemical [2+2]-cycloaddition in a flow reactor. | Successful and practical synthesis on a large scale. | acs.org |

| Insecticide Candidate NKY-312 | >60 g | Developed a highly selective, DMAP-catalyzed monosulfonylation; avoided pyridine solvent. | Yield improved from 68% to 98% with 98% HPLC purity. | nih.gov |

| Chiral Pyrrolidine for Upadacitinib | Scale-up | Oppolzer's chiral sultam-directed 1,3-dipolar cycloaddition. | Efficient route with high diastereoselectivity and potential for scalability. | acs.org |

Chemical Reactivity and Transformation Pathways of S 3 Chloromethyl Pyrrolidine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group of (S)-3-(chloromethyl)pyrrolidine is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Reactivity with Nitrogen-based Nucleophiles (e.g., Amines, Azides)

(S)-3-(chloromethyl)pyrrolidine readily reacts with nitrogen-based nucleophiles like amines and azides. savemyexams.comyoutube.com The reaction with amines, such as in the Gabriel synthesis, can be used to introduce primary amine groups. libretexts.org This involves the use of a phthalimide (B116566) salt as a nucleophile, followed by hydrolysis to release the amine. libretexts.org The lone pair of electrons on the nitrogen atom of amines makes them effective nucleophiles in these substitution reactions. savemyexams.com

Azides are also effective nucleophiles that can displace the chloride to form azidomethylpyrrolidine derivatives. libretexts.org These reactions are valuable in the synthesis of various heterocyclic compounds. nih.gov

Table 1: Examples of Reactions with Nitrogen-based Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia, Primary/Secondary Amines | Aminomethylpyrrolidines |

| Azide (B81097) | Sodium Azide | Azidomethylpyrrolidines |

| Phthalimide | Potassium Phthalimide | N-(Pyrrolidin-3-ylmethyl)phthalimide |

Reactivity with Oxygen-based Nucleophiles (e.g., Alcohols, Alkoxides)

Oxygen-based nucleophiles, such as alcohols and alkoxides, can react with (S)-3-(chloromethyl)pyrrolidine to form ethers. For instance, sodium methoxide (B1231860) can be used to introduce a methoxy (B1213986) group. The reactivity is influenced by the reaction conditions, such as the choice of solvent and the nature of the nucleophile. In some cases, converting the alcohol to a more potent nucleophile, like an alkoxide, is necessary to facilitate the reaction.

The hydroxyl group of an alcohol can be converted into a better leaving group, such as a tosylate, to facilitate substitution reactions. libretexts.org While this is a common strategy for alcohols, the chloromethyl group in the title compound is already activated for nucleophilic attack.

Reactivity with Sulfur-based Nucleophiles (e.g., Thiols, Thiocyanates)

Sulfur-based nucleophiles are particularly effective in reactions with (S)-3-(chloromethyl)pyrrolidine due to the high nucleophilicity of sulfur. msu.edulibretexts.org Thiols and their corresponding thiolate anions readily displace the chloride to form thioethers (sulfides). youtube.comlibretexts.org This reaction is a common method for synthesizing sulfides. libretexts.org

Potassium thiocyanate (B1210189) is another sulfur-based nucleophile that can be used to introduce a thiocyanate group.

Table 2: Examples of Reactions with Sulfur-based Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Thiol/Thiolate | Sodium Hydrosulfide, Thiourea | Thiomethylpyrrolidines |

| Thiocyanate | Potassium Thiocyanate | Thiocyanatomethylpyrrolidines |

Stereochemical Implications of Nucleophilic Attack

Nucleophilic substitution reactions at the chloromethyl group of (S)-3-(chloromethyl)pyrrolidine typically proceed via an S\N2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the carbon atom undergoing substitution. libretexts.orgnih.gov However, since the chiral center of (S)-3-(chloromethyl)pyrrolidine is at the 3-position of the pyrrolidine (B122466) ring and not the carbon of the chloromethyl group, the stereochemistry of the pyrrolidine ring itself is generally retained during these substitution reactions. The stereochemical outcome is crucial in the synthesis of enantiomerically pure pharmaceutical compounds where specific three-dimensional arrangements of atoms are required for biological activity.

Oxidation and Reduction Reactions

Formation of N-Oxides and Other Oxidized Derivatives

The nitrogen atom of the pyrrolidine ring in (S)-3-(chloromethyl)pyrrolidine can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The formation of N-oxides is a common metabolic pathway for many nitrogen-containing heterocyclic compounds and can also be a deliberate synthetic step to modify the compound's properties. nih.gov

In addition to N-oxidation, other parts of the molecule can be susceptible to oxidation under different conditions. For example, oxidation of the pyrrolidine ring itself can lead to the formation of lactams. nih.gov

Reduction of the Chloromethyl Group

The reduction of the chloromethyl group in (S)-3-(chloromethyl)pyrrolidine to a methyl group is a key transformation for accessing (S)-3-methylpyrrolidine derivatives. While direct literature on the reduction of (S)-3-(chloromethyl)pyrrolidine is not abundant, analogous reductions of similar compounds suggest that this transformation can be achieved using standard catalytic hydrogenation conditions. For instance, the reduction of chloromethyl groups on aromatic rings is often accomplished with hydrogen gas and a palladium on carbon (Pd/C) catalyst. It is anticipated that similar conditions would be effective for the reduction of the chloromethyl group in N-protected (S)-3-(chloromethyl)pyrrolidine derivatives.

A plausible reaction scheme would involve the hydrogenation of an N-protected (S)-3-(chloromethyl)pyrrolidine, such as the N-Boc derivative, to yield the corresponding (S)-3-methylpyrrolidine derivative. The choice of protecting group is crucial to prevent side reactions with the catalyst.

Table 1: Plausible Conditions for the Reduction of the Chloromethyl Group

| Reactant | Reagents and Conditions | Product |

| N-Boc-(S)-3-(chloromethyl)pyrrolidine | H₂, Pd/C, Solvent (e.g., Methanol or Ethanol), Room Temperature | N-Boc-(S)-3-methylpyrrolidine |

Reduction of Protecting Groups (e.g., Esters)

In the synthesis of complex molecules containing the (S)-3-(chloromethyl)pyrrolidine scaffold, protecting groups are often employed to mask reactive functionalities. The removal of these protecting groups, particularly esters, is a critical step. The choice of reducing agent depends on the nature of the ester and other functional groups present in the molecule.

For the deprotection of tert-butyl (Boc) protecting groups, which are commonly used for amines, acidic conditions are typically employed. Trifluoroacetic acid (TFA) is a common reagent for this purpose, often used in a solvent like dichloromethane (B109758) (DCM) researchgate.net. The reaction is generally fast and efficient at room temperature.

In the case of ester groups, reduction to the corresponding alcohol can be achieved using various reducing agents. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. However, its high reactivity may not be suitable for molecules with other sensitive functional groups. Milder reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent or diisobutylaluminium hydride (DIBAL-H) can also be used for the selective reduction of esters. For instance, a patent describes the reduction of N-Boc-3-cyanopyrrolidine to N-Boc-3-pyrrolidine formaldehyde (B43269) using DIBAL-H at low temperatures google.com. A similar approach could be envisioned for the reduction of an ester group at the 3-position.

Table 2: Representative Conditions for the Reduction of Protecting Groups

| Substrate | Reagent(s) | Product | Reference |

| N-Boc protected amino ester | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Deprotected amino ester | researchgate.net |

| N-Boc-3-cyanopyrrolidine | Diisobutylaluminium hydride (DIBAL-H) | N-Boc-3-pyrrolidine formaldehyde | google.com |

| N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester | LiAlH(O-t-Bu)₃ in EtOH at -78 °C | Corresponding alcohol with >95:5 anti/syn ratio | nih.gov |

| N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester | NB-Enantride in THF at -78 °C | Corresponding alcohol with 5:95 anti/syn ratio | nih.gov |

Ring Expansion and Rearrangement Reactions of Pyrrolidine Derivatives

The strained nature of small heterocyclic rings allows for fascinating rearrangement and ring expansion reactions. Pyrrolidine derivatives, particularly those derived from (S)-3-(chloromethyl)pyrrolidine, can be involved in such transformations, often proceeding through key intermediates.

Aziridinium (B1262131) Ion Intermediates

Aziridinium ions are highly reactive, three-membered cyclic ammonium (B1175870) cations that serve as key intermediates in various synthetic transformations, including the rearrangement and ring expansion of N-heterocycles. mdpi.com The formation of an aziridinium ion from a pyrrolidine derivative can be initiated by the intramolecular displacement of a leaving group. For example, in a suitably substituted pyrrolidine, the nitrogen atom can attack a carbon bearing a leaving group, leading to the formation of a bicyclic system containing an aziridinium ring.

These intermediates are susceptible to nucleophilic attack, which can lead to ring-opened products. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors within the aziridinium ion. This reactivity has been exploited in the synthesis of various substituted pyrrolidines and other nitrogen-containing heterocycles. mdpi.com

Azetidine (B1206935) to Pyrrolidine Isomerization Pathways

The isomerization of azetidines to pyrrolidines is a well-documented ring expansion reaction. nih.govresearchgate.netnih.gov This transformation is often driven by the release of ring strain, as the four-membered azetidine ring is less stable than the five-membered pyrrolidine ring. nih.govrsc.org The mechanism of this isomerization can involve the formation of an aziridinium ion intermediate.

One common strategy involves the intramolecular N-alkylation of a 2-(hydroxyalkyl)azetidine derivative. Activation of the terminal hydroxyl group, for instance by converting it to a good leaving group, facilitates nucleophilic attack by the azetidine nitrogen, forming a bicyclic azetidinium ion. Subsequent nucleophilic opening of this intermediate can lead to the formation of a pyrrolidine ring. The regioselectivity of the ring opening can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. nih.govresearchgate.net Theoretical calculations, such as DFT, have been used to rationalize the observed regioselectivities. nih.gov

Derivatization Strategies for Advanced Functionalization

The presence of the pyrrolidine nitrogen and the chloromethyl group in (S)-3-(chloromethyl)pyrrolidine provides two handles for further functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Formation of Quaternary Ammonium Salts

The nitrogen atom of the pyrrolidine ring can be readily quaternized by reaction with an alkylating agent, leading to the formation of quaternary ammonium salts. This derivatization strategy is valuable for modifying the physicochemical properties of the molecule, such as its solubility and biological activity.

The synthesis of quaternary ammonium salts from heterocyclic amines is a straightforward process, typically involving the reaction of the amine with an alkyl halide. nih.govresearchgate.netresearchgate.netnih.gov In the case of (S)-3-(chloromethyl)pyrrolidine, the pyrrolidine nitrogen can be alkylated to form a quaternary ammonium salt. If the nitrogen is already protected, for example with a Boc group, this group would first need to be removed to allow for quaternization.

The synthesis of quaternary ammonium salts of various heterocyclic compounds has been reported, often with the goal of generating new compounds with potential biological applications. For instance, novel quaternary ammonium derivatives of 4-pyrrolidino pyridine (B92270) have been synthesized and characterized for their antibacterial activity. researchgate.net Similarly, pyridoxine (B80251) derivatives have been converted to their quaternary ammonium salts, which also exhibited antibacterial properties. researchgate.net These examples highlight the utility of quaternization as a derivatization strategy for nitrogen-containing heterocycles.

Table 3: General Scheme for the Formation of Quaternary Ammonium Salts

| Reactant | Alkylating Agent | Product |

| (S)-3-(Chloromethyl)pyrrolidine | R-X (where R is an alkyl or aryl group and X is a halide) | (S)-3-(Chloromethyl)-1-alkyl/aryl-1-pyrrolidinium halide |

Applications of S 3 Chloromethyl Pyrrolidine As a Chiral Building Block in Complex Organic Synthesis

Role in the Synthesis of Chiral Heterocyclic Scaffolds

The pyrrolidine (B122466) ring is a prevalent motif in numerous biologically active compounds and natural products. nih.govnih.gov The non-planar, sp³-hybridized nature of this scaffold allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.gov (S)-3-(Chloromethyl)pyrrolidine serves as a key starting material, providing a pre-defined stereocenter that guides the formation of more complex chiral structures.